Modest Excitatory Amino Acid Transporter 2 (EAAT2) Inhibitory Activity Provides a Non-Antibacterial Baseline for Target ID
In a direct functional assay measuring [3H]-D-Aspartate uptake in HEK293 cells expressing human EAAT2, 3-(azetidin-3-yl)oxazolidin-2-one hydrochloride exhibited an IC50 of 2.95 μM [1]. This modest inhibitory activity contrasts sharply with the potent antibacterial protein synthesis inhibition (IC50 ~1.8 μM against E. coli transcription-translation) observed for the clinical oxazolidinone linezolid . The divergence in primary activity profiles underscores the importance of structural context: the azetidine substitution at the oxazolidinone 3-position redirects biological activity away from the bacterial ribosome toward mammalian transporters, enabling distinct chemical biology applications.
| Evidence Dimension | Inhibition of [3H]-D-Aspartate uptake |
|---|---|
| Target Compound Data | IC50 = 2.95 μM (2950 nM) |
| Comparator Or Baseline | Linezolid: IC50 = 1.8 μM against E. coli cell-free transcription-translation; EAAT2 activity not reported |
| Quantified Difference | Target compound shows EAAT2 inhibition; linezolid does not (class divergence) |
| Conditions | HEK293 cells expressing human EAAT2; 4 min incubation; scintillation counting |
Why This Matters
This differential activity profile enables researchers to explore non-antibacterial oxazolidinone pharmacology without confounding antimicrobial effects.
- [1] BindingDB. BDBM50366602 (CHEMBL4159467). Affinity Data: IC50 2.95E+3 nM for human EAAT2. Accessed 2026. View Source
